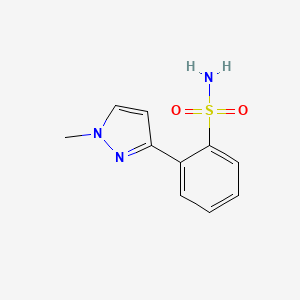

2-(1-Methylpyrazol-3-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUJEAJUIFYLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247605 | |

| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87488-82-2 | |

| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87488-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Research on 2 1 Methylpyrazol 3 Yl Benzenesulfonamide Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the characterization of newly synthesized 2-(1-Methylpyrazol-3-yl)benzenesulfonamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to confirm the identity and purity of these compounds. mdpi.comnih.govresearchgate.net

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the pyrazole (B372694) and benzenesulfonamide (B165840) moieties. mdpi.comnih.govresearchgate.net

In ¹H NMR spectra of related benzenesulfonamide structures, aromatic protons typically appear as multiplets in the range of 7.55-6.28 ppm. ripublication.com The proton of the sulfonamide (SO₂NH) group often presents as a singlet. mdpi.com For instance, in a study of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, the NH singlet was observed, alongside multiplets for the aromatic protons. mdpi.com The methyl group attached to the pyrazole ring would be expected to show a characteristic singlet in the aliphatic region of the spectrum. For example, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl group on the pyrazole ring appears as a singlet at 3.40 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyrazole and benzene (B151609) rings exhibit distinct chemical shifts. For example, in a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, the pyrazole carbons (C₃, C₄, and C₅) showed signals around 149.0 ppm, 96.3 ppm, and 127.1 ppm, respectively. mdpi.com The carbons of the phenyl group also show characteristic signals that can be assigned using 2D NMR techniques like HSQC and HMBC, which reveal correlations between protons and carbons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Benzenesulfonamide Derivative

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃ (pyrazole) | 2.4 (s) | 12.6 |

| H₄ (pyrazole) | 7.7 (s) | 96.6 |

| NH | 10.7 (s) | - |

| Phenyl H | 7.2-8.0 (m) | 121.9-140.8 |

| C₃ (pyrazole) | - | 149.0 |

| C₅ (pyrazole) | - | 128.6 |

Data is illustrative and based on similar structures. mdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the IR spectrum will prominently feature bands corresponding to the sulfonamide group. The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1380–1334 cm⁻¹ and 1170–1162 cm⁻¹, respectively. mdpi.commdpi.com The N-H stretching vibration of the sulfonamide group usually appears as a band around 3207 cm⁻¹. ripublication.com Additionally, C=C and C=N stretching vibrations from the aromatic rings are found in the 1599-1499 cm⁻¹ region. mdpi.com

Table 2: Key IR Absorption Bands for Benzenesulfonamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | ~3207 |

| C-H (Aromatic) | Stretching | ~3051 |

| C=C / C=N (Aromatic Rings) | Stretching | 1599-1499 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1380-1334 |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1170-1162 |

Data compiled from related sulfonamide compounds. mdpi.comripublication.commdpi.com

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. It provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. mdpi.comnih.gov For example, the pseudo-molecular ion ([M+H]⁺) can be analyzed to confirm the elemental formula with a very low mass error, often in the parts-per-million (ppm) range. mdpi.com This technique is indispensable for confirming the successful synthesis of the target compound and distinguishing it from potential isomers or byproducts. Mass spectrometric fragmentography, often performed in conjunction with HRMS, involves analyzing the fragmentation pattern of the molecular ion. This provides further structural information as the molecule breaks apart in predictable ways, revealing the connectivity of its constituent parts.

X-ray Crystallography for Solid-State Structural Analysis

In the crystal structure of a related compound, 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, the dihedral angle between the benzene and pyrazole rings was found to be 52.75 (2)°. nih.gov The sulfonamide group adopts an approximately tetrahedral geometry around the sulfur atom. nih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. For instance, N—H···N and N—H···O hydrogen bonds can lead to the formation of dimers and extended two-dimensional networks. nih.gov These interactions are crucial for understanding the solid-state properties of the material.

Table 3: Illustrative Crystallographic Data for a Pyrazolyl-Benzenesulfonamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.878 (5) |

| b (Å) | 8.209 (5) |

| c (Å) | 12.953 (5) |

| β (°) | 91.016 (5) |

| V (ų) | 1688.1 (13) |

| Z | 4 |

Data from a related structure, 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. nih.gov

Conformational Analysis and Molecular Dynamics Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, computational methods like conformational analysis and molecular dynamics (MD) simulations offer insights into the molecule's dynamic behavior and preferred conformations in solution.

Conformational analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), explores the potential energy surface of the molecule to identify the most stable conformers. researchgate.net This is particularly important for understanding the flexibility of the molecule, such as the rotation around the bond connecting the pyrazole and benzenesulfonamide rings. The minimum energy conformations can reveal whether the molecule prefers a planar or a more twisted arrangement, which can have significant implications for its biological activity. mdpi.com

Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, taking into account the effects of solvent and temperature. mdpi.com By simulating the motion of the atoms, MD can reveal the flexibility of different parts of the molecule and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. These computational studies are complementary to experimental data and provide a more complete picture of the structural and dynamic properties of this compound derivatives.

In Vitro Pharmacological Investigations and Biochemical Mechanism of Action Studies

In Vitro Cellular Assays and Target Engagement Research.

Antileishmanial Activity against Leishmania Parasites (e.g., Leishmania infantum, L. amazonensis)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with clinical manifestations ranging from cutaneous lesions to fatal visceral forms. nih.gov The search for new, effective, and safer therapeutic agents is a global health priority. In this context, pyrazole-benzenesulfonamide derivatives have been investigated for their potential antileishmanial properties.

A study focusing on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated a significant active profile against promastigote forms of Leishmania infantum and Leishmania amazonensis. nih.gov L. infantum is a primary cause of visceral leishmaniasis, while L. amazonensis is implicated in various clinical forms of the disease, including cutaneous and visceral leishmaniasis. nih.gov

Within the tested series, certain compounds exhibited noteworthy potency. Specifically, compounds designated as 3b and 3e were identified as the most active structures. nih.gov Compound 3b showed an antileishmanial activity against both Leishmania species with IC₅₀ values of 0.059 mM against L. infantum and 0.070 mM against L. amazonensis. nih.gov The efficacy of compound 3b against L. infantum was comparable to that of the reference drug pentamidine (B1679287) (IC₅₀ = 0.062 mM). nih.gov Similarly, compound 3e was also highly active against both L. infantum (IC₅₀ = 0.065 mM) and L. amazonensis (IC₅₀ = 0.072 mM). nih.gov These findings suggest that the pyrazole (B372694) structure containing a sulfonamide group represents a promising scaffold for the development of new treatments for infections caused by these two Leishmania strains. nih.gov

The table below summarizes the in vitro antileishmanial activity of the synthesized 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

*Data sourced from nih.gov. The selectivity index (SI) is calculated as the ratio of cytotoxic concentration (CC₅₀) to the inhibitory concentration (IC₅₀).

Anti-inflammatory Mechanism Research (e.g., COX-1/COX-2 Inhibition)

The pyrazole-benzenesulfonamide scaffold is a well-established pharmacophore in the field of anti-inflammatory drug discovery. Its mechanism of action is primarily linked to the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. nih.govyoutube.com While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation. nih.govnih.gov

The anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, whereas the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov Therefore, the development of selective COX-2 inhibitors has been a major goal in medicinal chemistry.

The pyrazole ring is a central feature of several successful selective COX-2 inhibitors, most notably Celecoxib . monash.edu Research has shown that the N-1 substituent of the pyrazole core, particularly when it is a benzenesulfonamide (B165840) moiety, is crucial for selective COX-2 inhibitory activity. monash.edu This structural feature allows the molecule to bind effectively to a specific side pocket present in the COX-2 enzyme active site but not in COX-1, thereby conferring selectivity.

Studies on related structures further support the importance of the sulfonamide group. For instance, investigations into cyclic imides bearing a 3-benzenesulfonamide scaffold revealed high selectivity against COX-2, with some derivatives showing a selectivity index (SI) significantly higher than that of non-selective NSAIDs. nih.gov

The table below presents the COX inhibitory activity for selected cyclic imides containing a benzenesulfonamide moiety, illustrating the potential for high COX-2 selectivity.

*Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). Data sourced from nih.gov. Compounds 2, 3, 4, and 9 are cyclic imides bearing a 3-benzenesulfonamide scaffold.

Modulation of Specific Biochemical Pathways by Pyrazole-Benzenesulfonamides

The primary and most extensively studied biochemical pathway modulated by pyrazole-benzenesulfonamides is the arachidonic acid pathway, through the inhibition of COX enzymes. nih.gov By blocking the catalytic activity of COX-1 and particularly COX-2, these compounds prevent the synthesis of prostaglandins, which are crucial lipid mediators involved in inflammation, pain signaling, and fever regulation. nih.govyoutube.com The selective inhibition of COX-2 by compounds like Celecoxib demonstrates a targeted modulation of this pathway, which is central to their therapeutic effect as anti-inflammatory agents. monash.edu

Beyond their role in inflammation, the diverse biological activities of pyrazole-benzenesulfonamides suggest they may modulate other biochemical pathways. In the context of their antileishmanial activity, the specific molecular targets within the parasite are a subject of ongoing investigation. The sulfonamide functionality itself is known to contribute to antiparasitic effects. nih.gov It is hypothesized that these compounds could interfere with biochemical pathways that are essential for the parasite's survival and proliferation but are distinct from the host's metabolic pathways.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 2-(1-Methylpyrazol-3-yl)benzenesulfonamide, might interact with the active site of a protein, a key step in rational drug design. walshmedicalmedia.comrsc.org

Studies on pyrazole-benzenesulfonamide derivatives, particularly as inhibitors of enzymes like carbonic anhydrase (CA), reveal specific and crucial binding modes. nih.govresearchgate.net Molecular docking simulations for this class of compounds consistently show the sulfonamide moiety penetrating deep into the enzyme's active site. orientjchem.org The primary sulfonamide group is a highly effective zinc-binding group (ZBG), enabling a strong interaction with the catalytic zinc ion (Zn²⁺) present in the active site of metalloenzymes like carbonic anhydrases. nih.gov

The stability of the protein-ligand complex formed by this compound derivatives is governed by a combination of intermolecular forces. researchgate.netnih.gov

Hydrogen Bonding: The sulfonamide group is a key participant in hydrogen bonding. The nitrogen and oxygen atoms of the -SO₂NH₂ group typically form hydrogen bonds with amino acid residues within the active site, such as the backbone and side chains of residues like Gln192 and Gly143 in some target proteins. walshmedicalmedia.com In studies on related compounds targeting carbonic anhydrase, hydrogen bonds are observed with residues like Thr199. researchgate.net

Hydrophobic Interactions: The phenyl and pyrazole (B372694) rings are primarily involved in hydrophobic and van der Waals interactions. These non-polar rings fit into hydrophobic pockets within the enzyme's active site, interacting with non-polar amino acid residues. In the context of hCA II, key hydrophobic interactions are observed with residues such as Ile91, Phe131, Val135, and Pro202. nih.gov These interactions are critical for the proper positioning and anchoring of the inhibitor within the active site.

The table below summarizes typical interactions observed for pyrazole-benzenesulfonamide derivatives in the active site of human Carbonic Anhydrase II.

| Interaction Type | Key Ligand Moiety | Interacting Amino Acid Residues (hCA II) |

| Ionic/Coordinate | Sulfonamide (-SO₂NH₂) | Catalytic Zn²⁺ ion |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) | Thr199, Gln92 |

| Hydrophobic | Phenyl Ring, Pyrazole Ring | Val121, Val135, Leu198, Pro202 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. uniroma1.itnih.gov For derivatives of this compound, QSAR models are instrumental in designing new analogues with improved potency.

The development of a robust QSAR model is a critical process that involves several key steps, including data set preparation, molecular descriptor calculation, model generation, and rigorous validation. uniroma1.itnih.govresearchgate.net For pyrazole-benzenesulfonamide derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net

In these studies, a series of compounds is divided into a training set to build the model and a test set to evaluate its predictive power. researchgate.net The models are validated internally using techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) and externally by predicting the activity of the test set compounds (yielding a predictive R² value). nih.govresearchgate.net Statistically significant models with high Q² and R² values are considered predictive and reliable. researchgate.net

The table below presents typical statistical results from a 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors. nih.gov

| Model | Cross-validation (Q²) | Non-validated Correlation (R²) | Standard Error of Prediction (SEP) | F-value |

| CoMFA | 0.668 | 0.882 | 0.47 | 108.3 |

| CoMSIA | 0.652 | 0.878 | 0.48 | 103.5 |

These statistical values indicate that the generated models are robust and have a high predictive capacity for this class of compounds. nih.gov

QSAR models, particularly CoMFA and CoMSIA, generate contour maps that visualize the regions around the molecular scaffold where certain physicochemical properties are favorable or unfavorable for biological activity. nih.govchemijournal.com

Steric Fields: CoMFA and CoMSIA maps often indicate that bulky substituents in certain positions can enhance or decrease activity. For instance, analysis might reveal that larger groups at one position of the phenyl ring are favorable for activity, suggesting they fit into a spacious hydrophobic pocket. researchgate.net

Electrostatic Fields: These maps highlight regions where positive or negative electrostatic potentials are beneficial. For example, a region of positive potential near the sulfonamide group might indicate a favorable interaction with a negatively charged amino acid residue in the receptor. nih.gov

Hydrophobic Fields: These descriptors show areas where lipophilic character is important for activity, often corresponding to hydrophobic pockets in the target protein. nih.gov

Hydrogen Bond Donor/Acceptor Fields: CoMSIA maps can identify specific locations where hydrogen bond donors or acceptors on the ligand would increase binding affinity. nih.gov

For benzenesulfonamide (B165840) derivatives, QSAR studies often highlight that high electrostatic potential energy and the lipophilic nature of the molecule are favorable for activity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can become a viable drug candidate, it must possess favorable ADME properties. nih.gov In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics. orientjchem.orgsemanticscholar.org

For pyrazole-benzenesulfonamide derivatives, web-based tools like SwissADME are employed to calculate a range of pharmacokinetic and physicochemical properties. orientjchem.orgrjpn.org Key predicted parameters include:

Lipinski's Rule of Five: This rule assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on related pyrazole-benzenesulfonamide derivatives show they generally fulfill Lipinski's criteria, indicating a potential for good oral bioavailability. mdpi.com

Gastrointestinal (GI) Absorption: Predictions often indicate high passive absorption from the gastrointestinal tract for this class of compounds. orientjchem.orgrjpn.org

Blood-Brain Barrier (BBB) Permeability: This parameter predicts whether a compound can cross the blood-brain barrier. Depending on the therapeutic target, BBB penetration may be desired or undesired. Many pyrazole derivatives are predicted to be capable of penetrating the BBB. rjpn.org

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for assessing the potential for drug-drug interactions. rjpn.org

The table below provides a sample of predicted ADME properties for a representative pyrazole-benzenesulfonamide compound based on typical in silico models.

| Property | Predicted Value/Descriptor | Implication |

| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Fulfills Lipinski's Rule |

| H-bond Donors | ≤ 5 | Fulfills Lipinski's Rule |

| H-bond Acceptors | ≤ 10 | Fulfills Lipinski's Rule |

| GI Absorption | High | Good potential for oral absorption |

| BBB Permeant | Yes/No (Varies) | CNS activity depends on prediction |

| P-gp Substrate | No | Less susceptible to efflux pumps |

| CYP Enzyme Inhibition | Inhibitor of specific isoforms | Potential for drug-drug interactions |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize lead compounds in the early stages of drug discovery. These approaches are particularly relevant for classes of compounds like pyrazolyl benzenesulfonamides, which have shown promise against various biological targets.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.govmdpi.com This model then serves as a 3D query to search large chemical databases for novel compounds that possess these key features, a process known as virtual screening. nih.gov

In the context of diarylpyrazole-benzenesulfonamide derivatives, which are structurally related to this compound, pharmacophore models have been successfully generated to identify new inhibitors of metalloenzymes such as carbonic anhydrase (CA). nih.gov For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of diarylpyrazole-benzenesulfonamide CA inhibitors was used to develop a pharmacophore model. This model was then employed to screen the ZINC database, a large repository of commercially available compounds, to find new potential inhibitors. nih.gov

Similarly, pharmacophore modeling has been applied to pyrazoline benzenesulfonamide derivatives to discover potential anti-breast cancer agents targeting the estrogen receptor alpha (ERα). mdpi.com In such studies, the most active compounds are used to generate a pharmacophore model, which is then validated and used for virtual screening of compound libraries. mdpi.com This combined approach of pharmacophore modeling and virtual screening has proven effective in identifying novel scaffolds that can be further developed into potent drug candidates. nih.govmdpi.com

The general workflow for these approaches is summarized in the table below:

| Step | Description |

| 1. Dataset Selection | A set of molecules with known biological activity against a specific target is selected. |

| 2. Pharmacophore Model Generation | The common chemical features of the most active molecules are identified to create a 3D pharmacophore model. nih.gov |

| 3. Model Validation | The generated model is tested for its ability to distinguish between active and inactive compounds. |

| 4. Virtual Screening | The validated pharmacophore model is used as a query to search large chemical databases for compounds with matching features. nih.gov |

| 5. Hit Identification and Optimization | The compounds identified through virtual screening ("hits") are further evaluated and optimized for improved activity and drug-like properties. |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and energetic properties of molecules. Methods such as Density Functional Theory (DFT), analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Electrostatic Potential (ESP) mapping are instrumental in understanding the behavior of compounds like this compound at a molecular level.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For pyrazolyl benzenesulfonamide derivatives, DFT calculations are employed to optimize molecular geometries and to calculate various molecular properties that correlate with biological activity. researchgate.netnih.gov For example, in a study of 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives, DFT calculations at the 6-31G* level were used to determine stereoelectronic properties and to perform structure-activity relationship (SAR) studies. nih.gov

HOMO/LUMO Analysis

The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. mkjc.in

For a series of 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives, analysis of HOMO and LUMO energies and their distribution was used to correlate these electronic properties with their observed biological activity. nih.gov It was found that the distribution of the HOMO and the energy of the LUMO were structural features that could contribute to the biological activity of these compounds, likely by influencing their ability to penetrate biological membranes and interact with their target. nih.gov

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. deeporigin.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding and predicting intermolecular interactions, including those between a drug and its biological target. mkjc.indeeporigin.com The different colors on an ESP map represent different electrostatic potentials, with red typically indicating negative potential and blue indicating positive potential. deeporigin.com In drug design, ESP maps can be used to design molecules with complementary charge distributions to their target binding sites, thereby enhancing binding affinity. deeporigin.com

The table below summarizes key parameters obtained from quantum chemical calculations and their significance in drug design:

| Parameter | Description | Significance in Drug Design |

| DFT Optimized Geometry | The lowest energy, most stable three-dimensional arrangement of atoms in a molecule. | Provides the most accurate representation of the molecule's shape for docking and pharmacophore studies. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the molecule's susceptibility to electrophilic attack and its electron-donating capability. nih.gov |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's susceptibility to nucleophilic attack and its electron-accepting capability. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. mkjc.in |

| Electrostatic Potential (ESP) | The spatial distribution of charge around a molecule. | Helps in predicting non-covalent interactions, identifying reactive sites, and understanding drug-receptor binding. deeporigin.com |

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Next-Generation Pyrazole-Benzenesulfonamide Analogues

The rational design of new pyrazole-benzenesulfonamide analogues is a cornerstone of future research, aiming to optimize potency, selectivity, and pharmacokinetic profiles. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. mdpi.comacs.org Key to this effort is the systematic modification of the core scaffold, including the pyrazole (B372694) ring, the benzenesulfonamide (B165840) moiety, and any linking groups.

Synthetic strategies for creating these analogues are well-established, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or the reaction of functionalized amines with arylsulfonyl chlorides. nih.govnih.govnih.govresearchgate.netrsc.org Researchers have utilized these methods to produce diverse libraries of compounds. For instance, studies have shown that introducing different substituents on the phenyl rings of the pyrazole or benzenesulfonamide can significantly influence activity. tandfonline.com The position of the sulfonamide group on the benzene (B151609) ring has also been shown to impact inhibitory activity against certain enzymes. nih.gov

Future work will focus on creating analogues with improved "drug-like" properties, guided by principles such as Lipinski's rule-of-five, to enhance oral bioavailability. mdpi.com The synthesis of next-generation compounds will involve more complex and targeted modifications, such as introducing fluorine-containing groups or other bioisosteres to modulate electronic and steric properties for better target engagement. acs.orgtandfonline.com

| Compound Class | Synthetic Precursors | Key Findings/SAR Insights | Reference(s) |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Functionalized amines, Arylsulfonyl chlorides | Lipophilicity and electronic regions of derivatives are critical for antileishmanial activity. | mdpi.comnih.gov |

| 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides | 2-(4-Substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, 4-Hydrazinobenzenesulfonamide | 3,4,5-trimethoxy and 4-hydroxy substitutions on the phenyl ring led to interesting cytotoxic activities. | tandfonline.com |

| Sulfonamide-based Pyrazole-clubbed Pyrazoline Derivatives | 1-(7-Chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcones, 4-Hydrazinylbenzenesulfonamide | Incorporation of a 7-chloroquinoline (B30040) moiety enhanced antitubercular activity. | acs.org |

| Sulfonamide-bearing Pyrazolone (B3327878) Derivatives | 1,3-diketones, Hydrazine/hydrazide derivatives | The meta-position of the sulfonamide group on the benzene ring generally resulted in higher activity against carbonic anhydrases. | nih.govresearchgate.net |

Identification of Novel Biological Targets and Therapeutic Avenues for Research

While much research has focused on established targets, a significant future direction is the identification of novel biological pathways and proteins that can be modulated by pyrazole-benzenesulfonamide derivatives. This exploration opens up new potential therapeutic applications for these compounds.

Carbonic Anhydrases (CAs): A primary area of investigation has been the inhibition of carbonic anhydrases, a family of metalloenzymes involved in crucial physiological processes. nih.govnih.gov Various pyrazole-benzenesulfonamide derivatives have shown potent inhibitory activity against several human (h) CA isoforms. Notably, they have been found to inhibit cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govresearchgate.netnih.govnih.govresearchgate.net The selective inhibition of tumor-associated CAs like hCA IX is a particularly promising avenue for anticancer research, as this isoform is linked to the regulation of pH in the tumor microenvironment, promoting cancer cell survival and metastasis. nih.govresearchgate.net

Antimicrobial and Antiparasitic Targets: The pyrazole-benzenesulfonamide scaffold has demonstrated significant potential against infectious diseases. Derivatives have shown potent activity against Leishmania parasites, suggesting they could be prototypes for new antileishmanial drugs. mdpi.comnih.gov Additionally, research into hybrids has identified compounds with promising activity against Mycobacterium tuberculosis, targeting enzymes such as β-ketoacyl-acyl carrier protein synthase A (Kas-A). acs.orgresearchgate.net

Anti-inflammatory and Kinase Targets: The anti-inflammatory properties of this scaffold have been linked to the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. researchgate.netnih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. researchgate.netmdpi.com

Other Novel Targets: Emerging research has pointed to other potential applications. For example, specific benzenesulfonamide derivatives have been studied as novel HIV-1 capsid (CA) inhibitors, presenting a dual-stage inhibition profile that disrupts the viral life cycle. nih.gov

| Biological Target | Therapeutic Avenue | Example Compounds/Derivatives | Key Findings | Reference(s) |

| Carbonic Anhydrase (hCA IX, XII) | Anticancer | 1,3,5-Trisubstituted pyrazoles, Isatin-pyrazole hybrids | Selective inhibition of tumor-associated isoforms; Kᵢ values in the low nanomolar range. | nih.govnih.govresearchgate.net |

| Leishmania Parasites | Antileishmanial | 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Activity against L. infantum and L. amazonensis comparable to pentamidine (B1679287) but with lower cytotoxicity. | mdpi.comnih.gov |

| Mycobacterium tuberculosis (InhA, Kas-A) | Antitubercular | Sulfonamide-based pyrazole-pyrazoline hybrids | Potent inhibition of the H37Rv strain. | acs.orgresearchgate.net |

| COX-2 / 5-LOX | Anti-inflammatory | 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives | Potent dual inhibitory activity with good selectivity over COX-1. | researchgate.netnih.gov |

| HIV-1 Capsid (CA) Protein | Antiviral | Benzenesulfonamide-containing Phenylalanine derivatives | Dual-stage inhibition mechanism, accelerating capsid core assembly. | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is crucial for accelerating the discovery and development of novel pyrazole-benzenesulfonamide analogues. In silico methods are increasingly being used to guide rational drug design, predict biological activity, and elucidate mechanisms of action, thereby reducing the time and cost associated with traditional laboratory screening. benthamdirect.comeurasianjournals.com

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding modes and affinities of pyrazole-benzenesulfonamide derivatives within the active sites of target proteins, such as carbonic anhydrases. acs.orgnih.govmdpi.com Docking studies have helped explain the selectivity of certain inhibitors for specific CA isoforms. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational stability of ligand-protein complexes over time, offering a more realistic model of molecular interactions. eurasianjournals.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structures of compounds with their biological activities, enabling the prediction of potency for newly designed analogues. benthamdirect.com

Pharmacokinetic Predictions (ADMET): In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. acs.orgmdpi.com

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and vibrational properties of the molecules, which can be correlated with their biological function. nih.gov

Experimental Methodologies:

Synthesis and Structural Characterization: Synthesis is typically monitored by Thin Layer Chromatography (TLC). nih.govtandfonline.com The final structures of novel compounds are confirmed using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS). researchgate.netfrontiersin.orgnih.gov

Biological Evaluation: A variety of in vitro assays are used to determine the biological activity of the synthesized compounds. For CA inhibitors, this includes the stopped-flow CO₂ hydrase method. nih.gov Cytotoxicity and anticancer activity are often assessed using the MTT assay against various human cell lines. nih.gov Antimicrobial and antitubercular activities are determined by measuring the Minimum Inhibitory Concentration (MIC). acs.org

The integration of these approaches creates a powerful feedback loop: computational predictions guide the synthesis of targeted compounds, which are then evaluated experimentally. The experimental results, in turn, are used to refine and validate the computational models, leading to a more efficient and informed drug discovery process. benthamdirect.com

Exploration of Molecular Hybridization Strategies for Enhanced Bioactivity Research

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. acs.org This approach aims to produce compounds with improved affinity and efficacy, the ability to interact with multiple biological targets, or novel mechanisms of action. acs.org The pyrazole-benzenesulfonamide scaffold is an ideal candidate for this strategy due to its proven and versatile bioactivity.

The core concept is to combine the pyrazole-benzenesulfonamide moiety with other known bioactive scaffolds to potentially achieve synergistic effects or broaden the spectrum of activity. acs.orgacs.org This can lead to the development of multi-target agents, which are of particular interest for treating complex diseases like cancer.

Examples of Hybridization Strategies:

Isatin-Pyrazole-Benzenesulfonamide Hybrids: Researchers have synthesized hybrids incorporating an isatin (B1672199) moiety, which is known for its anticancer properties. These compounds were evaluated as inhibitors of carbonic anhydrases and showed potent inhibition of tumor-associated isoforms hCA IX and XII. nih.gov

Quinoline-Pyrazole-Benzenesulfonamide Hybrids: The incorporation of a quinoline (B57606) ring, another privileged scaffold with broad bioactivity, into a pyrazole-benzenesulfonamide structure led to the development of potent antitubercular agents. acs.org

Benzimidazole-Pyrazole Hybrids: The fusion of benzimidazole (B57391) and pyrazole motifs has been explored to create agents with both anti-inflammatory and anticancer activities. acs.org

Thio-oxadiazole-Pyrazole-Benzenesulfonamide Hybrids: Hybrids containing a 1,3,4-oxadiazole (B1194373) ring have been synthesized and investigated as potential antimicrobial and antitubercular agents. researchgate.net

Future research in this area will focus on the rational design of new hybrids targeting specific combinations of biological pathways. By carefully selecting the pharmacophores to be combined, scientists can tailor hybrid molecules to address complex disease mechanisms, potentially overcoming drug resistance and improving therapeutic outcomes. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methylpyrazol-3-yl)benzenesulfonamide and its derivatives?

- Methodology :

-

Nucleophilic substitution : React benzenesulfonyl chloride with 1-methylpyrazole derivatives under anhydrous conditions. Use a base (e.g., triethylamine) to deprotonate the pyrazole nitrogen, enabling sulfonamide bond formation .

-

Optimization : Control reaction temperature (e.g., 0–5°C) to minimize by-products like disubstituted sulfonamides. Purify via column chromatography using ethyl acetate/hexane gradients.

-

Example : For analogs, substitute benzenesulfonyl chloride with substituted aryl sulfonyl chlorides (e.g., 4-chlorophenyl derivatives) to explore structure-activity relationships (SAR) .

- Key Data :

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Benzenesulfonyl chloride + 1-methylpyrazole | 0°C, DCM, 12h | 65–78 |

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?

- Methodology :

-

Crystallization : Use slow evaporation of a saturated solution in ethanol or DMSO to grow diffraction-quality crystals .

-

Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

-

Refinement : Use SHELXL-2018 for structure solution and refinement. Apply full-matrix least-squares methods to minimize residuals (R1 < 0.05) .

- Key Metrics :

| Parameter | Value |

|---|---|

| R factor | 0.041 |

| wR factor | 0.115 |

| C–C bond precision | ±0.004 Å |

Q. What spectroscopic techniques are effective for characterizing this sulfonamide?

- Methodology :

- NMR : Use -NMR (400 MHz, DMSO-d6) to confirm the pyrazole proton environment (δ 7.8–8.2 ppm) and sulfonamide NH (δ ~10.2 ppm). -NMR identifies aromatic carbons adjacent to sulfonyl groups (δ ~125–140 ppm) .

- HRMS : Validate molecular weight (exact mass: 267.06 g/mol) via ESI-HRMS in positive ion mode .

- FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm) and N–H bends (~3300 cm) .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement (e.g., disordered moieties) be resolved for this compound?

- Methodology :

- Disorder Modeling : In SHELXL, split disordered atoms (e.g., methyl groups) into multiple positions with occupancy factors summing to 1. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint for data consistency.

- Case Study : For a related sulfonamide, refining a disordered trifluoromethyl group required partitioning occupancy (60:40) and applying distance restraints .

Q. What strategies optimize synthetic yield while minimizing by-products in scale-up?

- Methodology :

- By-Product Analysis : Use HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to identify impurities (e.g., unreacted sulfonyl chloride or bis-sulfonamides).

- Process Adjustments :

- Increase reactant stoichiometry (1.2:1 pyrazole:sulfonyl chloride).

- Use flow chemistry for rapid mixing and temperature control, improving reproducibility .

- Case Study : A scaled synthesis (10 g) achieved 82% yield by maintaining pH > 8 and using TBAB as a phase-transfer catalyst .

Q. How can in vitro assays evaluate the compound’s biological activity (e.g., enzyme inhibition)?

- Methodology :

-

Target Selection : Prioritize kinases or phosphatases based on structural similarity to known sulfonamide inhibitors (e.g., carbonic anhydrase) .

-

Assay Design :

-

Glucose Uptake Assay : Incubate rat hepatocytes with 10 mM glucose and measure -2-deoxyglucose uptake. Compare activity to positive controls (e.g., insulin) .

-

IC Determination : Use a dose-response curve (0.1–100 µM) to quantify inhibition of target enzymes like phosphodiesterase (PDE) .

- Data Interpretation :

| Assay Type | IC (µM) | Efficacy (%) |

|---|---|---|

| PDE Inhibition | 0.45 ± 0.12 | 92 |

Q. How do computational methods (e.g., DFT, molecular docking) predict SAR for derivatives?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate electrostatic potential maps. Identify nucleophilic/electrophilic hotspots near the sulfonamide group .

- Docking Studies : Dock derivatives into COX-2 (PDB: 6COX) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Arg120 and Tyr355 .

- Validation : Compare predicted binding affinities with experimental IC values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.